6-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of both chlorine and iodine substituents. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for 6-chloro-5-iodo-1H-indazole is C7H4ClI N2, and its CAS number is 1227269-39-7.
6-Chloro-5-iodo-1H-indazole is classified as a halogenated indazole derivative. Such compounds are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 6-chloro-5-iodo-1H-indazole typically involves the sequential halogenation of 1H-indazole. This process can be achieved using various halogenating agents:
A typical synthetic route may include the following steps:
The molecular structure of 6-chloro-5-iodo-1H-indazole features a fused bicyclic system with a five-membered indazole ring and substituents at the 5 and 6 positions. The presence of chlorine and iodine atoms significantly influences the compound's reactivity and biological interactions.
6-Chloro-5-iodo-1H-indazole can participate in various chemical reactions, including:
Common reagents and conditions used in these reactions include:
The biological activity of 6-chloro-5-iodo-1H-indazole is primarily attributed to its ability to interact with specific biochemical pathways. Indazole derivatives have been shown to inhibit cell growth, suggesting potential anticancer properties.
Research indicates that these compounds can modulate various signaling pathways within cells, leading to altered cellular responses such as apoptosis or cell cycle arrest. This mechanism is crucial for their application in cancer therapy and other diseases .
6-Chloro-5-iodo-1H-indazole has several scientific uses:
The indazole nucleus serves as a fundamental pharmacophore in numerous clinically significant drugs due to its exceptional capacity for molecular interactions with biological targets. This bicyclic system combines the hydrogen bond accepting and donating capabilities of its pyrazole component with the hydrophobic character of its benzene ring, creating a versatile recognition element for enzyme active sites and receptor domains [2]. The structural significance of indazole derivatives is evidenced by their presence in multiple FDA-approved therapeutics across diverse disease categories:
Table 1: Clinically Approved Drugs Containing the Indazole Scaffold
Drug Name | Therapeutic Category | Primary Biological Target | Structural Features |
---|---|---|---|
Niraparib | Anticancer (ovarian, breast) | PARP inhibitor | 1H-indazole with piperidine |
Pazopanib | Anticancer (renal cell carcinoma) | Tyrosine kinase inhibitor | 1H-indazole with pyrimidine |
Bendazac | Anti-inflammatory | Unknown mechanism | 1H-indazole with acetic acid |
Benzydamine | Anti-inflammatory | Phospholipase A2 inhibitor | 1H-indazole with dimethylamine |
The functional versatility of the indazole scaffold stems from several key molecular attributes. First, the presence of multiple hydrogen bonding sites (N1-H and N2 atoms) enables specific interactions with biological macromolecules, often contributing significantly to binding affinity and selectivity [7]. Second, the planar aromatic system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets. Third, the ease of synthetic modification at various positions (C-3, C-5, C-6) allows for extensive structure-activity relationship exploration [1]. These characteristics collectively establish indazole as a privileged scaffold in drug discovery, particularly in oncology where it frequently appears in kinase inhibitors and DNA damage response modulators [2] [7].
The electronic distribution within the indazole system significantly influences its biological interactions. The pyrazole ring exhibits distinct polarization, with the N2 nitrogen being more basic and nucleophilic than the N1 nitrogen, which bears the proton in the predominant 1H-tautomer. This differential electronic character creates opportunities for directional interactions with target proteins, a feature exploited in the design of inhibitors like niraparib, where the indazole nitrogen forms a critical hydrogen bond with the PARP enzyme active site [1]. Additionally, the aromatic system's electron density can be strategically modulated through substitution patterns, particularly at the C-5 and C-6 positions, to fine-tune binding characteristics and optimize pharmacokinetic properties [7].
Halogen atoms, particularly chlorine and iodine, play multifaceted roles in enhancing the pharmaceutical value of indazole derivatives when strategically incorporated at specific molecular positions. The inclusion of these halogens at the C-5 and C-6 positions of the indazole scaffold creates a distinctive electronic environment that profoundly influences both biological activity and chemical reactivity [7]. The orthogonal positioning of chlorine at C-6 and iodine at C-5 in 6-chloro-5-iodo-1H-indazole establishes a unique electronic configuration that enables diverse interactions with biological targets while providing versatile handles for further synthetic elaboration [7] [8].
The electronic and steric contributions of chlorine and iodine substituents significantly impact molecular recognition processes. Iodine, with its large atomic radius and polarizable electron cloud, participates in halogen bonding interactions—a crucial non-covalent interaction where the iodine atom acts as an electrophile (σ-hole) when interacting with electron-rich atoms (oxygen, nitrogen) in protein binding sites. This interaction, with a typical bonding energy of 3-5 kcal/mol, significantly enhances binding affinity and selectivity [2]. Chlorine, though smaller and less polarizable, contributes through its inductive electron-withdrawing effect, which modulates the electron density of the aromatic system and influences hydrogen bonding capabilities of adjacent functional groups. The combined electronic effects of chlorine and iodine at C-6 and C-5 respectively create a dipole moment across the indazole system that can complement electrostatic potentials in target binding pockets [7].
Table 2: Comparative Analysis of Halogen Effects in 6-Chloro-5-iodo-1H-Indazole
Halogen Parameter | Chlorine (C-6 position) | Iodine (C-5 position) | Combined Effect |
---|---|---|---|
Steric Contribution | Van der Waals radius: 1.75 Å | Van der Waals radius: 1.98 Å | Creates molecular asymmetry |
Electronic Effect | Moderate σ-withdrawing, π-donating | Weak σ-withdrawing, strong polarizability | Directional polarization |
Bond Energy with Proteins | ~2 kcal/mol (hydrophobic) | 3-5 kcal/mol (halogen bonding) | Synergistic binding |
Reactivity Profile | Moderate activation for SNAr | Excellent activation for Pd-coupling | Orthogonal reactivity |
Lipophilicity Contribution | +0.71 log P units | +1.12 log P units | Enhanced membrane permeability |
The distinct chemical reactivity of chlorine versus iodine enables sequential and selective functionalization of the halogenated indazole scaffold. The C-6 chlorine substituent demonstrates enhanced stability toward harsh reaction conditions while maintaining sufficient electrophilicity for nucleophilic aromatic substitution (SNAr) reactions with nitrogen, oxygen, and sulfur nucleophiles [8]. Conversely, the C-5 iodine atom serves as an exceptional partner for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, due to its favorable oxidative addition kinetics to palladium(0) complexes. This differential reactivity profile makes 6-chloro-5-iodo-1H-indazole a versatile synthetic intermediate for constructing complex molecular architectures through orthogonal derivatization strategies [7] [8]. The electronic communication between the halogens further influences reaction kinetics, with the electron-withdrawing chlorine subtly activating the C-5 position toward metal insertion during cross-coupling reactions [7].
The investigation of 6-chloro-5-iodo-1H-indazole represents a fascinating evolution in heterocyclic chemistry, tracing its origins to broader research on halogenated indazole derivatives in the late 20th century. The historical development of this specific compound class exemplifies the progressive refinement of synthetic methodologies and the expanding recognition of halogenated heterocycles as valuable pharmaceutical building blocks [2] [8]. Early research focused primarily on establishing reliable synthetic routes to mono-halogenated indazoles, with dihalogenated variants like 6-chloro-5-iodo-1H-indazole initially being challenging synthetic targets due to regioselectivity issues and the incompatibility of certain halogenation protocols with the sensitive indazole core [8].
The methodological evolution of 6-chloro-5-iodo-1H-indazole synthesis can be categorized into three distinct phases:
Initial Exploration (1990s-2000s): Early synthetic approaches relied on sequential halogenation strategies, typically beginning with electrophilic chlorination of 1H-indazole precursors at C-6 followed by directed ortho-metalation and iodination at C-5. These methods often suffered from moderate yields (typically 40-60%) and required protection/deprotection sequences to manage the acidic indazole N-H proton [7].
Methodological Refinement (2005-2015): This period witnessed the development of transition metal-mediated processes, particularly palladium-catalyzed C-H activation and iodination protocols. The discovery that specific directing groups (e.g., pyridine, oxazoline) could facilitate regioselective C-5 iodination after C-6 chlorination represented a significant advancement. Additionally, one-pot multistep sequences emerged, streamlining production and improving overall yields to 65-75% [7] [8].
Contemporary Approaches (2015-Present): Recent innovations focus on catalytic systems employing earth-abundant metals (copper, iron) and photoredox-catalyzed halogenations that operate under milder conditions with improved functional group tolerance. These methods achieve regioselective dihalogenation in yields exceeding 80% while minimizing protecting group manipulations [7].
Table 3: Evolution of 6-Chloro-5-iodo-1H-Indazole Research and Applications
Research Era | Primary Focus | Key Developments | Emerging Applications |
---|---|---|---|
1990s-2005 | Synthetic methodology | Sequential halogenation techniques | Limited biological screening |
2005-2015 | Structural diversification | Pd-catalyzed functionalization | Kinase inhibitor scaffolds |
2015-Present | Targeted therapeutics | Fragment-based drug design | Checkpoint kinase inhibitors |
Future Directions | Prodrug development | Biocatalytic derivatization | PROTACs, radiopharmaceuticals |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: